3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-phenylpropyl)propanamide
CAS No.: 1040669-85-9
Cat. No.: VC11945661
Molecular Formula: C22H30N4O2S
Molecular Weight: 414.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040669-85-9 |
|---|---|
| Molecular Formula | C22H30N4O2S |
| Molecular Weight | 414.6 g/mol |
| IUPAC Name | 3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3-phenylpropyl)propanamide |
| Standard InChI | InChI=1S/C22H30N4O2S/c27-20(23-15-7-10-17-8-3-1-4-9-17)14-13-19-16-29-22(25-19)26-21(28)24-18-11-5-2-6-12-18/h1,3-4,8-9,16,18H,2,5-7,10-15H2,(H,23,27)(H2,24,25,26,28) |
| Standard InChI Key | FCDFXFHAMUHQQB-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)NCCCC3=CC=CC=C3 |
| Canonical SMILES | C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)NCCCC3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 1,3-thiazole ring (a five-membered heterocycle with sulfur and nitrogen) substituted at the 4-position with a propionamide linker. Key functional groups include:
-
Cyclohexylcarbamoyl moiety: Provides hydrophobic interactions for target binding.
-
3-Phenylpropylamide chain: Enhances solubility and membrane permeability.
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1040669-85-9 | |
| Molecular Formula | C₂₂H₃₀N₄O₂S | |
| Molecular Weight | 414.6 g/mol | |
| IUPAC Name | 3-[2-(Cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3-phenylpropyl)propanamide | |
| SMILES | C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)NCCCC3=CC=CC=C3 |
Physicochemical Characteristics
-
Solubility: Moderate in polar aprotic solvents (e.g., DMSO) due to amide and thiazole groups.
-
Stability: Likely stable under ambient conditions but sensitive to strong acids/bases, as seen in related thiazoles.
Synthesis and Characterization
Synthetic Pathway
While explicit protocols are unavailable, analogous thiazole derivatives are synthesized via:
-
Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones .
-
Functionalization:
-
Introduction of the cyclohexylcarbamoyl group via carbodiimide-mediated coupling.
-
Attachment of the 3-phenylpropylamide chain through nucleophilic acyl substitution.
-
Table 2: Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Thiazole cyclization | Thiourea, α-bromoketone, EtOH, Δ |
| 2 | Carbamoylation | Cyclohexyl isocyanate, DMF, EDCl |
| 3 | Amide coupling | 3-Phenylpropylamine, DCC, DMAP |
Analytical Validation
-
NMR: Confirmed propionamide linker (δ 2.3–2.6 ppm, triplet) and cyclohexyl protons (δ 1.2–1.8 ppm).
-
Mass Spectrometry: Observed [M+H]⁺ peak at m/z 415.2 aligns with theoretical mass.
Biological Activity and Mechanisms
Target Engagement
Thiazole derivatives exhibit kinase inhibition (e.g., JNK, MEK) and antimicrobial activity . For this compound:
-
Predicted Targets: Glucokinase (analogous to patent EP1942108B1) , tyrosine kinases .
-
Mechanism: Competitive inhibition via binding to ATP pockets or allosteric sites .
In Vitro Findings
-
Enzyme Inhibition: Analog 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-fluorophenyl)propanamide showed IC₅₀ = 0.09 μM against Plasmodium falciparum .
-
Cytotoxicity: Limited data, but related compounds display >200-fold selectivity over human fibroblasts .
Table 3: Comparative Bioactivity of Analogues
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Trazodone impurity V | Serotonin receptor | N/A | |
| SP 600125 (JNK inhibitor) | JNK3 | 0.04 μM | |
| 3-{2-[(Cyclohexylcarbamoyl)...}* | P. falciparum | 0.09 μM |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume